molecular formula C13H8ClFO3 B6398776 5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% CAS No. 1261890-20-3

5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6398776
CAS RN: 1261890-20-3
M. Wt: 266.65 g/mol
InChI Key: JOGDMHABODVBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% (5-Cl-3-FPBA) is an organic compound with a unique combination of halogenation, aromaticity, and hydroxylation. It is a white crystalline solid that is soluble in acetone, ethanol, and methanol. 5-Cl-3-FPBA is used in a variety of scientific research applications, including drug discovery, biochemistry, and materials science.

Mechanism of Action

5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% acts as a substrate for enzymes, binding to their active sites and affecting their activity. In biochemistry, 5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% can be used to study the structure and function of proteins and enzymes. It can also be used to study the mechanism of action of drugs, as well as the structure and function of other biomolecules.
Biochemical and Physiological Effects
5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases and phosphatases. In addition, it has been shown to affect the activity of neurotransmitters and hormones, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% is a useful reagent for laboratory experiments. It has a high solubility in organic solvents and is stable under a wide range of conditions. However, it is important to note that 5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% is a toxic compound and should be handled with care.

Future Directions

The potential applications of 5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% are vast, and there are many possible future directions for research. Possible future directions include the development of new synthetic methods for the synthesis of 5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95%, the study of its effects on other biomolecules, and the development of new applications in materials science and drug discovery. Additionally, further research into the biochemical and physiological effects of 5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% could lead to new therapeutic applications.

Synthesis Methods

5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% can be synthesized from a variety of starting materials. The most common method is the reaction of 3-fluoro-4-hydroxybenzoic acid (3-FHB) with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction of 3-FHB with thionyl chloride yields 5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% in high yields (up to 95%).

Scientific Research Applications

5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, as a reagent in organic reactions, and as a building block in the synthesis of pharmaceuticals. It is also used in biochemistry to study the structure and function of proteins and enzymes. In materials science, 5-Chloro-3-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% is used to study the properties of polymers and nanomaterials.

properties

IUPAC Name

3-chloro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-12(16)11(15)6-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGDMHABODVBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689369
Record name 5-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-20-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-fluoro-4′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261890-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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